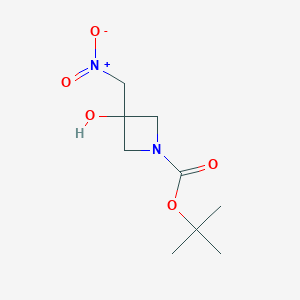

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-8(2,3)16-7(12)10-4-9(13,5-10)6-11(14)15/h13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYWGUJDIRKARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725586 | |

| Record name | tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008526-70-2 | |

| Record name | tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (CAS Number: 1008526-70-2) is a compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound exhibits biological activity primarily through its interaction with cellular pathways involved in inflammation and cell signaling. Preliminary studies suggest that it may influence the secretion of virulence factors in pathogenic bacteria, potentially serving as a novel antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound can inhibit the type III secretion system (T3SS) in Gram-negative bacteria, which is critical for their virulence. A study demonstrated that at concentrations of 50 µM, this compound resulted in approximately 50% inhibition of CPG2 secretion, a marker for T3SS activity . This suggests a potential role in developing new antibiotics targeting bacterial virulence rather than growth.

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through various assays. According to Material Safety Data Sheets (MSDS), the compound should be handled with care due to potential irritant effects upon skin and eye contact . However, specific cytotoxicity data remain limited and warrant further investigation.

Study on Inhibition of Bacterial Secretion Systems

In a controlled laboratory setting, researchers assessed the impact of this compound on the secretion of virulence factors in enteropathogenic E. coli. The results indicated a significant downregulation of key virulence genes when treated with this compound, highlighting its potential as a therapeutic agent against bacterial infections .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1008526-70-2 | 232.236 g/mol | Inhibits T3SS activity |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | 216.24 g/mol | Antimicrobial properties |

| Tert-butyl 3-(nitromethyl)azetidine-1-carboxylate | 2228653-59-4 | 216.24 g/mol | Limited data on activity |

相似化合物的比较

Structural and Functional Differences

- Nitromethyl vs. Methoxymethyl : The target compound’s nitromethyl group confers strong electron-withdrawing effects, making it more reactive toward nucleophilic additions compared to the methoxymethyl analog, which is stabilized by electron-donating methoxy groups .

- Heterocyclic Substitutions : The piperidinylmethyl and pyridinylmethyl analogs (e.g., ) exhibit enhanced binding to biological targets due to their nitrogen-rich aromatic systems, unlike the aliphatic nitromethyl group in the target compound.

- Hydrophilicity Trends : Hydroxymethyl and bis(hydroxymethyl) derivatives () display higher aqueous solubility compared to nitromethyl-containing compounds, which are more lipophilic.

准备方法

Azetidine Ring Formation

The azetidine core is typically synthesized via intramolecular cyclization reactions or strain-release methods starting from precursors such as amino alcohols, amino acids, or bicyclic intermediates.

Strain-Release Approach:

The use of 1-azabicyclo[1.1.0]butane (ABB) as a precursor allows rapid, one-pot formation of azetidine rings by sequential intramolecular aminations. ABB can be generated in situ from allylamine derivatives and treated with electrophiles to yield protected azetidines efficiently on gram scale.Cyclization from Precursors:

Starting from amino alcohols or derivatives, cyclization under basic or acidic conditions forms the azetidine ring. For example, epichlorohydrin derivatives can be converted to azetidine intermediates through nucleophilic substitution and ring closure steps.

Introduction of the Nitro Group

The nitromethyl substituent at the 3-position is introduced via nitration or nitroalkylation reactions:

Nitration:

Direct nitration of azetidine intermediates using nitrating agents (e.g., nitric acid or nitronium salts) is possible but requires careful control to avoid ring degradation.Nitroalkylation:

More commonly, nitromethyl groups are introduced by alkylation of azetidine intermediates with nitromethyl reagents or via Michael addition of nitroalkanes to azetidine precursors.

Hydroxylation at the 3-Position

The 3-hydroxy substituent is introduced either by direct hydroxylation of the azetidine ring or by using hydroxy-substituted precursors:

- Hydroxylation can be achieved via oxidation of appropriate intermediates or by nucleophilic substitution reactions that install the hydroxyl group at the 3-position.

Protection with tert-Butyl Ester

The carboxylate group at the 1-position is protected as a tert-butyl ester to enhance stability and facilitate further synthetic transformations:

- This is typically accomplished by esterification of the corresponding carboxylic acid using tert-butyl alcohol in the presence of acid catalysts or by using tert-butyl chloroformate reagents.

Representative Synthetic Route (Literature-Based)

Industrial and Research Considerations

Optimization: Industrial synthesis often involves optimization of reaction conditions such as temperature, solvent choice, and catalyst to maximize yield and purity while minimizing side reactions.

Purification: Chromatographic techniques and crystallization are employed to obtain high-purity products suitable for pharmaceutical or research use.

Safety: Handling of nitro compounds and azetidines requires caution due to potential toxicity and ring strain leading to instability under harsh conditions.

Summary of Key Research Findings

The strain-release methodology using ABB provides a rapid and efficient route to protected azetidines, including intermediates for further functionalization to nitro-substituted derivatives.

The introduction of the nitromethyl group often requires careful selection of reagents and conditions to preserve the azetidine ring integrity.

The tert-butyl ester protection is a standard approach to stabilize the carboxylate moiety and facilitate downstream synthetic modifications.

常见问题

Basic Question: What are the typical synthetic routes for preparing tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate?

Methodological Answer:

The synthesis involves multi-step organic reactions, often starting with azetidine precursors. Key steps include:

- Precursor Functionalization : Introduction of the nitromethyl group via nitroalkene intermediates or Michael addition reactions using nitroethane derivatives under basic conditions .

- Hydroxy Group Protection : Use of tert-butyloxycarbonyl (Boc) as a protecting group for the azetidine nitrogen, typically employing Boc anhydride in the presence of a base like triethylamine .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) .

Basic Question: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR to confirm the presence of tert-butyl, hydroxy, and nitromethyl groups. Key signals include tert-butyl protons (δ ~1.4 ppm) and nitromethyl protons (δ ~4.5–5.0 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the stereochemistry of the hydroxy and nitromethyl groups on the azetidine ring .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak at m/z 287.1482 for CHNO) .

Advanced Question: What challenges arise in optimizing reaction conditions for introducing the nitromethyl group?

Methodological Answer:

Key challenges include:

- Steric Hindrance : The tert-butyl group limits accessibility for nitroalkylation. Solutions include using bulky solvents (e.g., DMF) or low-temperature conditions (−20°C) to slow reaction kinetics .

- Nitro Group Stability : Nitromethyl intermediates may decompose under acidic conditions. Neutral pH buffers or non-protonic solvents (e.g., acetonitrile) are recommended .

- Byproduct Formation : Competing pathways (e.g., over-oxidation) require careful stoichiometric control of nitroethane reagents .

Advanced Question: How can researchers assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays to quantify IC values .

- Molecular Docking : Predict binding affinities with targets like kinases or GPCRs using software (e.g., AutoDock Vina), focusing on interactions between the nitro group and catalytic residues .

- In Vivo Models : Pharmacokinetic studies in rodents to evaluate bioavailability, with LC-MS/MS for plasma concentration analysis .

Advanced Question: How to resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer:

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing nitromethyl with methyl or phenyl groups) to isolate contributions to activity .

- Computational Modeling : Use molecular dynamics simulations to assess how steric/electronic effects alter target binding .

- Meta-Analysis : Aggregate data from analogs (e.g., tert-butyl 3-hydroxyazetidine derivatives) to identify trends in bioactivity .

Basic Question: What analytical methods detect impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 210–254 nm to separate unreacted precursors and byproducts .

- LC-MS : Identify impurities via mass fragmentation patterns, particularly nitro group degradation products .

- TGA/DSC : Monitor thermal stability during storage, as impurities may lower decomposition temperatures .

Advanced Question: How can this compound serve as a synthon for complex molecule synthesis?

Methodological Answer:

- Nitro-to-Amine Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitromethyl group to an amine, enabling peptide coupling .

- Hydroxy Group Derivatization : Mitsunobu reactions to substitute the hydroxy group with nucleophiles (e.g., thiols, amines) .

- Boc Deprotection : Acidic conditions (TFA/DCM) remove the tert-butyl group, exposing the azetidine nitrogen for further functionalization .

Advanced Question: What strategies address enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use of asymmetric organocatalysts (e.g., proline derivatives) during nitroalkene addition to control stereochemistry .

- Chiral HPLC : Resolution of racemic mixtures using columns like Chiralpak IA/IB .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Advanced Question: How do hydrogen-bonding and steric effects influence reactivity?

Methodological Answer:

- Hydrogen Bonding : The hydroxy group participates in intramolecular H-bonding with the nitro group, stabilizing transition states in cyclization reactions. Confirmed via IR spectroscopy (O-H stretch at ~3200 cm) .

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the azetidine nitrogen, requiring bulky-base catalysts (e.g., DBU) for deprotection .

Advanced Question: How to evaluate stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC. Nitromethyl groups degrade rapidly under strong acids/bases .

- Thermal Analysis : TGA to determine decomposition onset temperatures (~150°C for Boc-protected derivatives) .

- Kinetic Studies : Arrhenius plots to predict shelf-life under storage conditions (e.g., 25°C vs. 4°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。